8-Chloro-7-methoxyquinolin-2(1H)-one is a chemical compound belonging to the class of quinoline derivatives. This compound is characterized by the presence of a chlorine atom at the 8th position and a methoxy group at the 7th position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities, making them significant in medicinal chemistry.
The compound can be synthesized through various chemical methods, which involve starting materials such as quinoline derivatives and specific chlorinating agents. Research has shown that derivatives of 8-hydroxyquinoline exhibit a range of pharmacological properties, including antimicrobial and anticancer activities .
8-Chloro-7-methoxyquinolin-2(1H)-one is classified as a heterocyclic organic compound due to its structure containing a nitrogen atom within a cyclic framework. It falls under the broader category of quinoline derivatives, which are often explored for their potential therapeutic applications.
The synthesis of 8-Chloro-7-methoxyquinolin-2(1H)-one typically involves several key steps:
In industrial settings, continuous flow reactors are often employed to enhance efficiency and scalability during synthesis. Automated systems and optimized reaction conditions can significantly improve yield and purity, making production more feasible for commercial applications.
The molecular structure of 8-Chloro-7-methoxyquinolin-2(1H)-one can be represented as follows:
This unique arrangement contributes to its chemical reactivity and biological activity.
The compound's structural data includes bond lengths and angles characteristic of heterocyclic compounds, influencing its reactivity profile in various chemical reactions.
8-Chloro-7-methoxyquinolin-2(1H)-one can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 8-Chloro-7-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets within biological systems. The presence of both chlorine and methoxy groups enhances its binding affinity to various enzymes and receptors, potentially inhibiting their activity. This inhibition can disrupt cellular processes such as gene expression and protein synthesis, leading to various pharmacological effects .
Key physical properties include:
Chemical properties encompass:
These properties are crucial for determining the compound's suitability for various applications in research and industry.
8-Chloro-7-methoxyquinolin-2(1H)-one finds applications primarily in scientific research due to its biological activities. It has been studied for:
Fragment-based drug design (FBDD) leverages small molecular fragments ("privileged scaffolds") to construct complex inhibitors through iterative optimization. The 8-chloro-7-methoxyquinolin-2(1H)-one core exemplifies such a fragment, offering hydrogen-bonding capabilities via its carbonyl and hydroxyl groups, hydrophobic regions from its chloro-methoxy-substituted ring, and conformational rigidity. In FBDD, this quinolinone scaffold serves as a starting point for hybridization with complementary fragments like pyrimidine, which contributes additional hydrogen-bond acceptors and π-stacking functionality [1] [7].
The deconstruction-reconstruction strategy is central to this approach. For example, known inhibitors of targets such as lactate dehydrogenase A or sphingosine kinase are deconstructed into minimal pharmacophoric units. The quinolinone fragment is then reconstructed with pyrimidine via linkers, generating hybrids with enhanced binding affinity. This method capitalizes on the fragment's intrinsic bioactivity while enabling systematic exploration of chemical space. Key advantages include:
Table 1: Fragment Properties of 8-Chloro-7-methoxyquinolin-2(1H)-one
Property Value/Role Molecular weight 209.6 Da (ideal for FBDD) Hydrogen-bond donors 1 (N–H group) Hydrogen-bond acceptors 3 (carbonyl O, methoxy O, quinoline N) Hydrophobic surface area ~70% (chlorophenyl domain)
Scaffold replacement via molecular docking enables the rational design of quinolinone-pyrimidine hybrids targeting human lactate dehydrogenase A (hLDHA), a critical enzyme in cancer metabolism. Using the co-crystal structure of hLDHA with inhibitor W31 (PDB: 4R68), computational studies identify 8-chloro-7-methoxyquinolin-2(1H)-one as a viable replacement for hydrophobic moieties in known inhibitors. The quinolinone scaffold occupies a hydrophobic subpocket adjacent to Arg168, while the pyrimidine ring engages Asn137 and His192 via hydrogen bonding [2].
Docking protocols prioritize compounds with:
Table 2: Docking Scores and hLDHA Inhibition of Representative Hybrids
Compound | Docking Score (kcal/mol) | hLDHA IC₅₀ (μM) | Key Interactions |
---|---|---|---|
W31 (Reference) | −12.9 | 0.006 | Arg168, Asn137, His192, Asp194 |
Linear Hybrid | −9.4 | >50 | Partial interaction with Arg168 |
U-Shaped Hybrid | −11.2 | 19.5 | Full interaction with Arg168 |
Hybrids with U-shaped linkers (e.g., 2-aminophenylsulfide) show 3-fold lower IC₅₀ values than linear analogues due to better alignment with the enzyme's substrate pocket [2].
Pharmacophore modeling for quinolinone hybrids emphasizes segregated hydrophilic and hydrophobic zones to match target binding sites. The 8-chloro-7-methoxyquinolin-2(1H)-one scaffold provides a hydrophobic domain via its chlorinated aromatic ring, while the pyrimidine fragment acts as a hydrophilic "head" capable of hydrogen bonding and dipole interactions. Linkers between these moieties must preserve this spatial segregation to maintain potency [2] [8].
Critical pharmacophoric features include:
Molecular dynamics simulations confirm that disrupting this balance—e.g., by introducing polar groups in the quinolinone core—reduces residence time in hydrophobic pockets by >50% [3].
Linker geometry critically influences hybrid efficacy by determining spatial orientation of pharmacophoric elements. For 8-chloro-7-methoxyquinolin-2(1H)-one–pyrimidine conjugates, U-shaped linkers (e.g., 2-aminophenylsulfide) enable a compact fold that positions both fragments toward complementary enzyme subsites. In contrast, linear linkers (e.g., 4-aminophenylsulfide) extend the molecule, displacing one fragment from its optimal binding zone [2].
Table 3: Impact of Linker Geometry on hLDHA Inhibition
Linker Type | Representative Structure | IC₅₀ (μM) | Binding Affinity (kcal/mol) |
---|---|---|---|
U-Shaped | 2-Aminophenylsulfide | 8.3–19.5 | −10.9 to −11.4 |
Linear | 4-Aminophenylsulfide | 28.4–46.7 | −8.1 to −8.9 |
Key findings:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6